Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate
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Overview
Description
Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a furo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Ethyl 2-oxo-2,5-dihydrofuro [2,3-b]quinoxaline-3-carboxylate
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Biological Activity
Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate (CAS Number: 1820683-58-6) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₁H₉F₂N₄O₄ |
Molecular Weight | 257.20 g/mol |
CAS Number | 1820683-58-6 |
Catalog Number | 207869 |
Pharmacological Activities
Recent studies have indicated that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in vitro. It inhibits key inflammatory mediators, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : Research indicates that this compound may protect neurons from oxidative stress and apoptosis. In cellular models of neurodegeneration, it has been shown to reduce cell death and improve cell viability .
- Antioxidant Properties : this compound acts as a free radical scavenger, which may contribute to its neuroprotective effects and overall health benefits .
- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .
- Modulation of Oxidative Stress Pathways : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it mitigates oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study concluded that the compound could be a candidate for further development in neuroprotective therapies .
- Anti-inflammatory Assessment : In an animal model of arthritis, administration of this compound led to reduced swelling and joint inflammation compared to placebo groups. Histological analysis confirmed decreased inflammatory cell infiltration .
Properties
Molecular Formula |
C11H9F2NO4 |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO4/c1-2-17-11(16)7-3-6-5(9(12)13)4-8(15)14-10(6)18-7/h3-4,9H,2H2,1H3,(H,14,15) |
InChI Key |
RICRDCQTPDLUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F |
Origin of Product |
United States |
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